N-[4-(difluoromethoxy)-2-methylphenyl]-2-({5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide
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Overview
Description
N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-({5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a difluoromethoxy group, a methylphenyl group, a pyrazolylmethyl group, and an oxadiazolylsulfanyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-({5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the difluoromethoxy-2-methylphenyl intermediate: This can be achieved through a nucleophilic substitution reaction where a difluoromethoxy group is introduced to a methylphenyl ring.
Synthesis of the pyrazolylmethyl intermediate:
Formation of the oxadiazolylsulfanyl intermediate:
Coupling of intermediates: The final step involves coupling the prepared intermediates under specific reaction conditions, such as the use of coupling reagents and catalysts, to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-({5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Reagents like halogens (Cl~2~, Br2) and nucleophiles (NH~3~, OH-) are often employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-({5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N1-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-({5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **N~1~-[4-(METHOXY)-2-METHYLPHENYL]-2-({5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE
- **N~1~-[4-(FLUOROMETHOXY)-2-METHYLPHENYL]-2-({5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE
Uniqueness
The presence of the difluoromethoxy group in N1-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-({5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and overall properties, making it unique and potentially more effective in certain applications.
Properties
Molecular Formula |
C17H17F2N5O3S |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
N-[4-(difluoromethoxy)-2-methylphenyl]-2-[[5-[(5-methylpyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H17F2N5O3S/c1-10-7-12(26-16(18)19)3-4-13(10)21-14(25)9-28-17-23-22-15(27-17)8-24-11(2)5-6-20-24/h3-7,16H,8-9H2,1-2H3,(H,21,25) |
InChI Key |
ZAIBSVRACHPWGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CC2=NN=C(O2)SCC(=O)NC3=C(C=C(C=C3)OC(F)F)C |
Origin of Product |
United States |
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